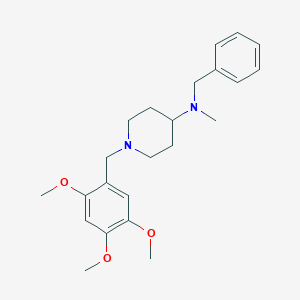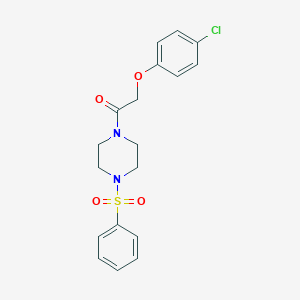![molecular formula C19H31N3O B247679 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B247679.png)
2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes.
Mécanisme D'action
The dopamine D4 receptor is a G protein-coupled receptor that is primarily located in the prefrontal cortex and limbic areas of the brain. It is involved in the regulation of various physiological processes, including cognition, emotion, and reward. 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether works by blocking the binding of dopamine to the D4 receptor, thereby inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific process being studied. For example, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD). It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether is its high selectivity for the dopamine D4 receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, its use is limited by the fact that it is a relatively new compound and its long-term effects on human health are not yet fully understood.
Orientations Futures
There are several potential future directions for research involving 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether. One area of interest is the role of the dopamine D4 receptor in the regulation of social behavior, particularly in disorders such as autism and schizophrenia. Another area of interest is the potential use of this compound as a therapeutic agent for various psychiatric disorders, including ADHD and addiction. Finally, further research is needed to fully understand the long-term effects of this compound on human health.
Méthodes De Synthèse
The synthesis of 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether involves several steps, including the reaction of 4-(1-isopropyl-4-piperidinyl)piperazine with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by reduction with sodium borohydride and subsequent purification. The final product is obtained as a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether has been used extensively in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to be a highly selective antagonist of the D4 receptor, with little or no activity against other dopamine receptor subtypes.
Propriétés
Formule moléculaire |
C19H31N3O |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O/c1-16(2)20-10-8-17(9-11-20)21-12-14-22(15-13-21)18-6-4-5-7-19(18)23-3/h4-7,16-17H,8-15H2,1-3H3 |
Clé InChI |
MYNSDSVKRCTOAI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canonique |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)


![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
